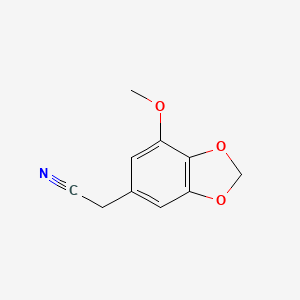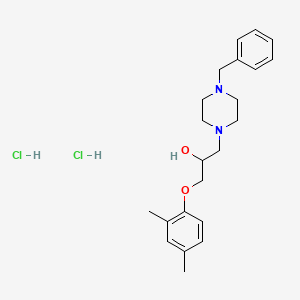![molecular formula C17H26N2OS B2734505 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034428-86-7](/img/structure/B2734505.png)
1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a GLP-1 receptor agonist . It can be used for treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dihydrothieno[3,2-c]pyridin-5(4H)-yl group attached to a piperidin-1-yl group, which is further attached to a 2,2-dimethylpropan-1-one group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research into the synthesis of related chemical structures has focused on developing efficient methods for creating compounds with significant medicinal potential. For instance, novel methods for synthesizing pyrrolidinyl and piperidinyl derivatives highlight the importance of these structures in drug development and organic chemistry. These methods often aim at improving yield, reducing steps, or increasing the efficiency of the synthesis process for compounds used in medicinal chemistry and other applications (R. Smaliy et al., 2011).
Medicinal Chemistry Applications
Antimicrobial and Antifungal Activities : The synthesis of new pyridine derivatives, including those related to the chemical structure , has been reported to exhibit significant antimicrobial and antifungal activities. These compounds are synthesized and tested against various microbial and fungal strains to evaluate their effectiveness, potentially leading to new treatments for infections (Ismail M M Othman, 2013).
Insecticidal Activities : Pyridine derivatives have also been explored for their insecticidal properties. Studies have demonstrated that certain pyridine compounds are effective against agricultural pests, providing a basis for developing new insecticides that could be safer and more environmentally friendly than current options (E. A. Bakhite et al., 2014).
Advanced Materials and Chemical Interactions
Molecular Dynamics and Quantum Chemical Studies : The investigation into the corrosion inhibition properties of piperidine derivatives on metals like iron demonstrates the application of these compounds in materials science. Quantum chemical calculations and molecular dynamics simulations are used to predict the efficiency of these inhibitors, which are crucial for protecting metals from corrosion in various industrial applications (S. Kaya et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The compound has potential therapeutic applications in treating or preventing GLP-1 receptor-mediated diseases or disorders and related diseases or disorders . This suggests that future research could focus on further exploring its therapeutic potential and optimizing its properties for clinical use.
Eigenschaften
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-17(2,3)16(20)18-8-4-14(5-9-18)19-10-6-15-13(12-19)7-11-21-15/h7,11,14H,4-6,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROAVWPLYUTSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)
![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)

![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)
![4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2734443.png)

